molecular formula C9H19N B084843 N-ethylheptan-4-imine CAS No. 10599-79-8

N-ethylheptan-4-imine

Cat. No.: B084843
CAS No.: 10599-79-8
M. Wt: 141.25 g/mol
InChI Key: FCKQTNVXHQEYLR-UHFFFAOYSA-N
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Description

N-ethylheptan-4-imine is an organic compound with the molecular formula C9H19N. It is a type of imine, which is a functional group containing a carbon-nitrogen double bond. This compound is known for its unique structure and properties, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethylheptan-4-imine can be synthesized through the condensation reaction between an aldehyde or ketone and a primary amine. The reaction typically involves the use of a dehydrating agent to facilitate the removal of water, which drives the reaction to completion. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady temperature and pressure, which are crucial for the efficient formation of the imine bond .

Chemical Reactions Analysis

Types of Reactions

N-ethylheptan-4-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethylheptan-4-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethylheptan-4-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethylheptan-4-imine is unique due to its specific alkyl chain length and branching, which influence its physical and chemical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

10599-79-8

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-ethylheptan-4-imine

InChI

InChI=1S/C9H19N/c1-4-7-9(8-5-2)10-6-3/h4-8H2,1-3H3

InChI Key

FCKQTNVXHQEYLR-UHFFFAOYSA-N

SMILES

CCCC(=NCC)CCC

Canonical SMILES

CCCC(=NCC)CCC

Synonyms

N-(1-Propylbutylidene)ethanamine

Origin of Product

United States

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